molecular formula C13H6Cl2N2O5 B1596349 4,4'-Dichloro-3,3'-dinitrobenzophenone CAS No. 7498-65-9

4,4'-Dichloro-3,3'-dinitrobenzophenone

Cat. No.: B1596349
CAS No.: 7498-65-9
M. Wt: 341.1 g/mol
InChI Key: SOJWEAJNHAWZTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dichloro-3,3’-dinitrobenzophenone can be synthesized through the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminium chloride catalyst . The reaction is typically conducted in a petroleum ether solvent . The process involves the following reaction:

ClC6H5C(O)Cl+C6H5Cl(ClC6H4)2CO+HClClC_6H_5C(O)Cl + C_6H_5Cl \rightarrow (ClC_6H_4)_2CO + HCl ClC6​H5​C(O)Cl+C6​H5​Cl→(ClC6​H4​)2​CO+HCl

Industrial Production Methods

Industrial production methods for 4,4’-Dichloro-3,3’-dinitrobenzophenone are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloro-3,3’-dinitrobenzophenone undergoes various chemical reactions, including:

    Oxidation: The nitro groups can participate in oxidation reactions.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The chlorine atoms can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminium hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include dicarboxylic acids.

    Reduction: Products include diamines.

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Scientific Research Applications

4,4’-Dichloro-3,3’-dinitrobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dichloro-3,3’-dinitrobenzophenone is not well-documented. its effects are likely due to the presence of nitro and chlorine groups, which can interact with various molecular targets and pathways. The nitro groups can undergo redox reactions, while the chlorine atoms can participate in substitution reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dichloro-3,3’-dinitrobenzophenone is unique due to the presence of both nitro and chlorine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

bis(4-chloro-3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2N2O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJWEAJNHAWZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324703
Record name 4,4'-Dichloro-3,3'-dinitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7498-65-9
Record name NSC407564
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407564
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dichloro-3,3'-dinitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dichloro-3,3'-dinitrobenzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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